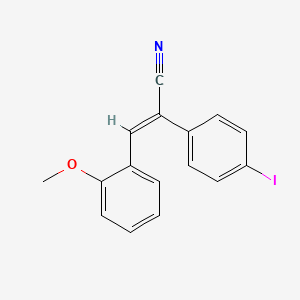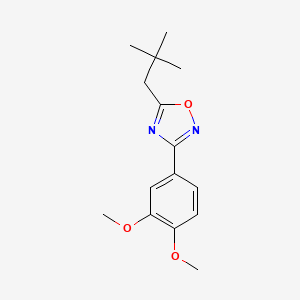
3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Dimebolin or Dimebon, and it has been studied for its potential as a neuroprotective agent, cognitive enhancer, and anti-aging drug.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act on multiple targets in the brain, including histamine receptors, serotonin receptors, and NMDA receptors. Dimebolin has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and learning.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which are two factors that contribute to the development of neurodegenerative diseases. Dimebolin has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole in lab experiments is its potential as a neuroprotective agent. This compound has been shown to protect neurons from damage caused by oxidative stress and other factors. However, one limitation of using Dimebolin in lab experiments is its limited water solubility, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential as a neuroprotective agent, particularly in relation to Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as a cognitive enhancer in humans, as most of the studies on Dimebolin have been conducted in animal models. Additionally, researchers could investigate the potential of this compound in other fields, such as anti-aging research and cancer treatment.
合成方法
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3,4-dimethoxybenzohydrazide with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. This method yields Dimebolin with high purity and yield.
科学研究应用
The potential applications of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole in scientific research are vast. This compound has been studied for its neuroprotective effects on the brain, particularly in relation to Alzheimer's disease and other neurodegenerative disorders. Dimebolin has also been shown to have cognitive-enhancing properties, improving memory and learning in animal models.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)9-13-16-14(17-20-13)10-6-7-11(18-4)12(8-10)19-5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPTVZPAYSWGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
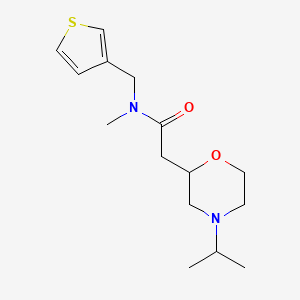
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)
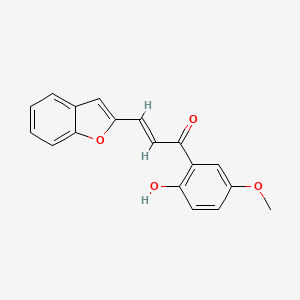
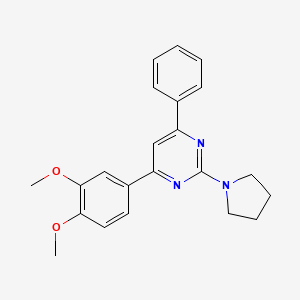

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)

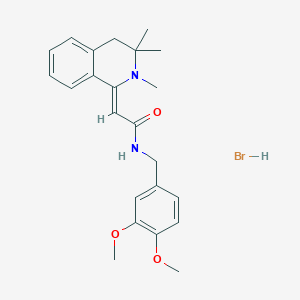
![N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5363192.png)
![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)
